![molecular formula C12H24O3Si B2376255 (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid CAS No. 1215493-86-9](/img/structure/B2376255.png)
(E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid
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Overview
Description
The compound is also known as (+)-tert-butyl 5-(tert-butyldimethylsilyloxy)hex-2-enoate . It’s a chemical intermediate used in various reactions .
Synthesis Analysis
The specific synthesis process for this compound is not mentioned in the available resources .Molecular Structure Analysis
The molecular structure details are not available in the resources .Chemical Reactions Analysis
The compound is used in various reactions including bromination, cyanidation, and conventional reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Synthesis of Hydroxyalkylbutan-4-olides : Research has demonstrated that hex-4-enoic acids, including derivatives like (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid, are useful in synthesizing 5-hydroxyalkylbutan-4-olides. These compounds have potential applications in various chemical synthesis processes (Jefford & Wang, 1987).
Conversion to Non-conjugated Z-enoic Acids : A study showed the conversion of E-dienals to non-conjugated Z-enoic acids in subcritical water, highlighting a method for chemical transformation relevant to the (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid (Chen et al., 2012).
Thromboxane Receptor Antagonism and Synthase Inhibition : Research on Terbogrel, a compound structurally related to (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid, has shown its application in thromboxane receptor antagonism and synthase inhibition. This indicates potential medical applications for structurally similar compounds (Michaux et al., 2000).
Oxidation in Oil-in-Water Emulsions : A study examining the behavior of aldehydes, including hex-2-enal derivatives, in oil-in-water emulsions, has implications for understanding the chemical properties and reactions of similar compounds in various environments (Vandemoortele et al., 2020).
Synthesis of Stereoselective Compounds : Research on the synthesis of Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid from similar compounds indicates the potential application of (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid in the stereoselective synthesis of complex organic molecules (Holt et al., 2002).
Calorimetric Studies in Synthesis : Calorimetric studies involving compounds like (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a structurally related compound, provide insights into the reaction enthalpies and thermal process safety, relevant to the synthesis and handling of (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid (Časar et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-6-[tert-butyl(dimethyl)silyl]oxyhex-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h7,9H,6,8,10H2,1-5H3,(H,13,14)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLYBSZRJHZOF-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid |
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